molecular formula C7H5ClS B2899759 2-(3-Chloroprop-1-yn-1-yl)thiophene CAS No. 944882-53-5

2-(3-Chloroprop-1-yn-1-yl)thiophene

Cat. No.: B2899759
CAS No.: 944882-53-5
M. Wt: 156.63
InChI Key: VRMZPIZMEHBLQD-UHFFFAOYSA-N
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Description

2-(3-Chloroprop-1-yn-1-yl)thiophene is an organic compound with the molecular formula C7H5ClS and a molecular weight of 156.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chloropropynyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroprop-1-yn-1-yl)thiophene typically involves the reaction of thiophene with 3-chloropropyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where thiophene is reacted with 3-chloropropyne in the presence of a palladium catalyst and a base like triethylamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroprop-1-yn-1-yl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloroprop-1-yn-1-yl)thiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-1-yn-1-yl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the chloropropynyl group and the thiophene ring. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloroprop-1-yn-1-yl)thiophene is unique due to its specific reactivity profile, influenced by the presence of both the chloropropynyl group and the thiophene ring. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-(3-chloroprop-1-ynyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZPIZMEHBLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944882-53-5
Record name 2-(3-chloroprop-1-yn-1-yl)thiophene
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